molecular formula C8H16ClNO2 B1601160 (1-Methyl-piperidin-4-yl)-acetic acid hydrochloride CAS No. 67686-06-0

(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride

Cat. No.: B1601160
CAS No.: 67686-06-0
M. Wt: 193.67 g/mol
InChI Key: IWTQIIYMXVDTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Mannich bases, including compounds structurally similar to "(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride," have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors show efficiency that increases with concentration and offer insights into the relationship between molecular structure and inhibition efficiency, supporting their potential in material protection applications (Jeeva et al., 2015).

Molecular Structure Characterization

The molecular and crystal structure of related piperidine compounds has been characterized, offering insights into their chemical behavior and interactions. Such studies are fundamental in understanding the properties and potential applications of piperidine derivatives in various scientific domains (Szafran et al., 2007).

Synthetic Chemistry Applications

Piperidine derivatives are crucial in the synthesis of complex organic molecules. For instance, esters of piperidin-4-yl acetic acids have been converted into substituted pyridines, demonstrating the role of piperidine structures in facilitating the synthesis of heterocyclic compounds, which are vital in pharmaceutical chemistry (Prostakov et al., 1970).

Radiolabeling for PET Studies

Improvements in the synthesis and radiolabeling of piperidine-acetic acid derivatives have been developed for PET (Positron Emission Tomography) studies. These advancements enable the investigation of neurotransmission systems, demonstrating the importance of piperidine compounds in neuroscientific research (Carpinelli et al., 2006).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is significant in the development of antidementia agents. These compounds demonstrate the potential therapeutic applications of piperidine structures in treating neurodegenerative diseases (Sugimoto et al., 1990).

Biochemical Analysis

Biochemical Properties

(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase and fatty acid synthase. These interactions are crucial for the regulation of lipid metabolism. Additionally, this compound has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to increased glucose uptake and enhanced fatty acid oxidation in muscle cells. Furthermore, this compound can alter gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, by binding to their active sites. This inhibition leads to a decrease in the synthesis of fatty acids. Additionally, this compound can activate specific transcription factors, resulting in changes in gene expression that promote metabolic adaptations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance metabolic functions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and energy homeostasis. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and oxidation of fatty acids. Additionally, this compound affects metabolic flux by modulating the activity of key regulatory enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound are influenced by its interactions with intracellular binding proteins, which facilitate its transport to target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9-4-2-7(3-5-9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTQIIYMXVDTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497820
Record name (1-Methylpiperidin-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67686-06-0
Record name 4-Piperidineacetic acid, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67686-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 240911
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067686060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67686-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Methylpiperidin-4-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpiperidin-4-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 2
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 3
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 4
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 5
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(1-Methyl-piperidin-4-yl)-acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.